Benzophenone-4-maleimide

Description

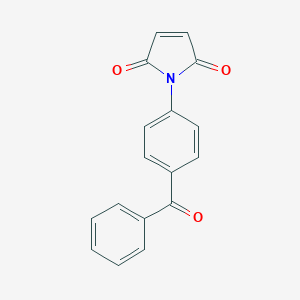

Structure

3D Structure

Properties

IUPAC Name |

1-(4-benzoylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3/c19-15-10-11-16(20)18(15)14-8-6-13(7-9-14)17(21)12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIZEXQRIOURIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239207 | |

| Record name | Benzophenone-4-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92944-71-3 | |

| Record name | Benzophenone-4-maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092944713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone-4-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Benzoylphenyl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of Benzophenone-4-maleimide cross-linking?

An In-depth Technical Guide to Benzophenone-4-maleimide Cross-linking

For researchers, scientists, and drug development professionals, hetero-bifunctional cross-linkers are indispensable tools for elucidating protein-protein interactions. Among these, this compound (BPM) offers a powerful two-stage strategy to covalently capture interacting partners. This guide provides a detailed examination of the BPM cross-linking mechanism, quantitative parameters, and a comprehensive experimental protocol.

The Core Mechanism: A Two-Stage Process

This compound is a hetero-bifunctional reagent featuring two distinct reactive moieties: a thiol-reactive maleimide (B117702) group and a photo-activatable benzophenone (B1666685) group. This structure allows for a sequential, two-step cross-linking process that provides temporal control over the covalent capture of protein complexes.

Stage 1: Site-Specific Thiol-Maleimide Conjugation

The first stage involves the specific labeling of a target protein containing a cysteine residue. The maleimide group reacts with the sulfhydryl (thiol) group of a cysteine via a Michael addition mechanism.[1][2] This reaction is highly chemoselective for thiols within an optimal pH range of 6.5 to 7.5.[1][3] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with primary amines (e.g., lysine (B10760008) residues), ensuring high specificity.[1][4] The result is the formation of a stable, covalent thioether bond, linking the BPM molecule to the protein of interest.[5][]

Stage 2: UV-Activated Benzophenone Cross-Linking

Once the BPM-containing protein is purified from excess linker and incubated with its potential binding partners, the second stage is initiated. Upon irradiation with long-wave UV light (typically 350-365 nm), the benzophenone moiety undergoes photochemical activation.[7] The benzophenone carbonyl group is excited from its ground state to a triplet diradical state.[7] This highly reactive species then abstracts a hydrogen atom from any nearby C-H bond, creating a new carbon-centered radical on the interacting protein and a ketyl radical on the benzophenone.[7][8] These two radicals rapidly combine to form a stable, irreversible C-C covalent bond, thus "trapping" the protein-protein interaction.[7]

A key advantage of the benzophenone group is that its excited state is not quenched by water, making it highly effective in aqueous biological systems.[7][9] Furthermore, if no suitable reaction partner is in proximity, the excited benzophenone can return to its ground state, allowing for repeated excitation until a productive cross-link is formed.[7][10]

Data Presentation: Quantitative Parameters

The success of a BPM cross-linking experiment depends on the careful control of several parameters in both stages of the reaction.

| Parameter | Recommended Condition | Notes |

| pH (Maleimide Reaction) | 6.5 - 7.5 | Balances thiol reactivity with specificity. Above pH 7.5, maleimide hydrolysis and reaction with amines increase.[1][3] |

| Temperature (Maleimide Reaction) | 4°C to 25°C (Room Temp) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[3][11] |

| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | An excess of the maleimide linker drives the reaction to completion. A 10:1 to 20:1 ratio is a good starting point.[3] |

| Activation Wavelength (Benzophenone) | ~350 - 365 nm | This long-wave UV minimizes potential damage to proteins compared to shorter wavelengths.[7][12] |

| Cross-linking Efficiency | Variable (13% - 84%) | Highly dependent on the specific proteins, proximity of C-H bonds, and geometry of the complex. Efficiencies of 13-20% have been reported for antibody conjugation[13], while efficiencies up to 84% have been seen in other systems.[14][15] |

| Table 1: Summary of key quantitative parameters and conditions for BPM cross-linking. |

Experimental Protocols

This section provides a generalized, detailed methodology for a typical BPM cross-linking experiment designed to identify a protein-protein interaction.

Methodology

-

Protein Preparation and Reduction:

-

Dissolve the cysteine-containing protein (Protein A) in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5.[11][16] A typical protein concentration is 1-10 mg/mL.[11]

-

To ensure the target cysteine's sulfhydryl group is free and reactive, reduce any existing disulfide bonds. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[2] Incubate for 20-30 minutes at room temperature. TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide linker.[2]

-

-

Stage 1 Conjugation: Labeling with BPM:

-

Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.[11][16]

-

Add the BPM stock solution to the reduced protein solution to achieve a final molar excess of 10-20 fold.[3]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protecting the mixture from light to prevent premature activation of the benzophenone.[3][11]

-

-

Purification:

-

It is critical to remove all unreacted BPM linker to prevent it from cross-linking non-specifically to the binding partner in the next stage.

-

Purify the BPM-labeled protein using size-exclusion chromatography (gel filtration), dialysis, or a desalting column.[11]

-

-

Complex Formation:

-

Add the putative binding partner (Protein B) to the purified Protein A-BPM conjugate.

-

Incubate the mixture under conditions that are known to favor the formation of the Protein A-Protein B complex (e.g., specific buffer, temperature, time).

-

-

Stage 2 Cross-linking: UV Irradiation:

-

Place the sample in a suitable UV-transparent vessel (e.g., quartz cuvette, petri dish). To minimize heat-related damage during irradiation, keep the sample on ice.[7]

-

Irradiate the sample with UV light at 350-365 nm. The optimal irradiation time and intensity must be determined empirically but typically ranges from 5 to 30 minutes.

-

-

Analysis:

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products using SDS-PAGE. A new, higher molecular weight band corresponding to the covalently linked Protein A-Protein B complex should be visible.

-

Further characterization, including confirmation of the cross-linked product and identification of the cross-linking site, can be achieved through mass spectrometry.[12]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. bachem.com [bachem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dspace.library.uu.nl [dspace.library.uu.nl]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Benzophenone-4-maleimide: Properties, Specifications, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, specifications, and applications of Benzophenone-4-maleimide, a heterobifunctional crosslinking agent integral to contemporary research and drug development. This document details its physicochemical characteristics, provides protocols for its use in key experiments, and illustrates the underlying chemical reactions and workflows.

Core Properties and Specifications

This compound is a versatile reagent that combines a thiol-reactive maleimide (B117702) group with a photo-activatable benzophenone (B1666685) moiety. This dual functionality allows for a two-step crosslinking process, making it a valuable tool for studying molecular interactions. The key quantitative data for this compound are summarized below.

| Property | Specification |

| Molecular Formula | C₁₇H₁₁NO₃ |

| Molecular Weight | 277.27 g/mol [1][2][3][4] |

| Appearance | Light Beige Solid[5] |

| Melting Point | 155-157 °C[1][6] |

| Solubility | Chloroform: 50 mg/mL, Soluble in DMF[1][3][7] |

| CAS Number | 92944-71-3[1][2][3][4] |

| Storage Temperature | 2-8°C[1][3] |

| Hazard Codes | Xi (Irritant)[1] |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin)[1] |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[1] |

Reaction Mechanism and Experimental Workflow

The utility of this compound lies in its ability to first form a stable covalent bond with a thiol-containing molecule, such as a cysteine residue on a protein, through a Michael addition reaction. Subsequently, upon exposure to UV light (typically around 350-365 nm), the benzophenone group is excited to a triplet state, enabling it to form a covalent bond with a nearby C-H bond.

A typical experimental workflow for utilizing this compound to study protein-protein interactions involves several key stages, from initial protein preparation to the final analysis of the crosslinked products.

Experimental Protocols

The following are generalized protocols for the use of this compound in protein labeling and photo-crosslinking. These should be optimized for the specific proteins and experimental conditions.

Protocol 1: Labeling a Thiol-Containing Protein with this compound

This protocol describes the initial conjugation of this compound to a protein with an accessible cysteine residue.

Materials:

-

Protein containing an accessible cysteine residue.

-

This compound.

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching reagent: L-cysteine or β-mercaptoethanol.

-

Desalting column (e.g., Sephadex G-25).

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the cysteine residues are in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them.

-

-

This compound Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Protocol 2: Photo-Crosslinking of the Labeled Protein to its Binding Partner

This protocol outlines the procedure for photo-crosslinking the this compound-labeled protein to its interacting partner(s).

Materials:

-

This compound-labeled protein.

-

Binding partner protein(s).

-

Interaction Buffer: A buffer system known to be suitable for the interaction of the proteins of interest.

-

UV lamp or UV crosslinker instrument (e.g., UVP CL-1000) capable of emitting at ~360 nm.

-

Quartz cuvette or UV-transparent microplate.

Procedure:

-

Formation of the Protein Complex:

-

Mix the this compound-labeled protein with its binding partner(s) in the interaction buffer at appropriate molar ratios to allow for complex formation.

-

Incubate the mixture under conditions that favor the interaction (e.g., 30 minutes at room temperature).

-

-

UV Irradiation:

-

Transfer the protein complex solution to a quartz cuvette or a UV-transparent plate.

-

Place the sample on ice or in a cooled chamber to minimize heat-induced damage.

-

Irradiate the sample with UV light at a wavelength of approximately 360 nm. The irradiation time can range from 5 to 60 minutes and should be optimized for the specific system.[3] A typical distance from the UV lamp is around 5 cm.

-

-

Analysis of Crosslinked Products:

-

After irradiation, the sample is ready for analysis. The formation of higher molecular weight species corresponding to the crosslinked complex can be visualized by SDS-PAGE.

-

For more detailed analysis, the crosslinked bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the crosslinked peptides and map the interaction interface.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Chemical Structure of Benzophenone-4-maleimide

This guide provides a comprehensive overview of this compound, a heterobifunctional crosslinking agent. It details the compound's chemical structure, physicochemical properties, a standard synthesis protocol, and its application in bioconjugation.

Chemical Structure and Identification

This compound, also known as 4-Maleimidobenzophenone, is a molecule that incorporates both a photoreactive benzophenone (B1666685) group and a thiol-reactive maleimide (B117702) group. This dual functionality allows for a two-step crosslinking process, making it a valuable tool in protein-protein interaction studies and for the development of antibody-drug conjugates.

Chemical Structure:

-

IUPAC Name: 1-(4-benzoylphenyl)pyrrole-2,5-dione[1]

-

Synonyms: 4-Maleimidobenzophenone, N-(4-Benzoylphenyl)maleimide, 4-(N-Maleimido)benzophenone[1][2][3]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | References |

| Molecular Weight | 277.27 g/mol | [1][5][7] |

| Appearance | White to light yellow or light beige solid/crystal | [2][3] |

| Melting Point | 155-157 °C | [3][7][8] |

| Solubility | Soluble in chloroform (B151607) (50 mg/mL) and other organic solvents like DMSO and DMF | [7][8][9] |

| Storage Temperature | 2-8°C | [3][8] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Complex multiplet pattern in the aromatic region (approx. 7.0 - 8.5 ppm) corresponding to the substituted benzene (B151609) rings.[10] |

| ¹³C NMR | A signal around 195 ppm for the benzophenone carbonyl carbon.[10] |

| Infrared (IR) | Strong absorption band for the ketone C=O stretch between 1650-1670 cm⁻¹.[10] The frequency is lowered due to conjugation with the aromatic rings. |

| UV-Vis | Exhibits characteristic absorption bands for the benzophenone chromophore, with a π → π* transition around 250 nm and a weaker n → π* transition at higher wavelengths (~340 nm).[11] |

Synthesis of this compound

This compound is synthesized via a condensation reaction between 4-Aminobenzophenone and Maleic anhydride (B1165640).[5] This process involves the formation of a maleamic acid intermediate, followed by cyclization to yield the final maleimide product.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Aminobenzophenone in a suitable solvent such as glacial acetic acid.

-

Addition of Reagent: Add an equimolar amount of Maleic anhydride to the solution.

-

Formation of Maleamic Acid: Stir the mixture at room temperature for 2-4 hours. The maleamic acid intermediate will precipitate out of the solution.

-

Cyclization: Add a dehydrating agent, such as acetic anhydride, along with a catalyst like sodium acetate. Heat the mixture to reflux (approximately 120-140 °C) for 2-3 hours to induce cyclization.

-

Isolation: After cooling to room temperature, pour the reaction mixture into ice water. The crude this compound will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and then dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield a pure product.[12]

Synthesis Workflow Diagram

Application: Heterobifunctional Crosslinking

This compound is primarily used as a heterobifunctional crosslinker.[3][6] The process occurs in two distinct steps:

-

Thiol-Specific Conjugation: The maleimide group reacts specifically with sulfhydryl groups (e.g., from cysteine residues in proteins) at a pH range of 6.5-7.5 to form a stable thioether bond.

-

Photo-Crosslinking: Upon exposure to UV light (typically around 350-365 nm), the benzophenone moiety is excited to a triplet state. This highly reactive diradical can then abstract a hydrogen atom from a nearby C-H bond, resulting in the formation of a stable covalent C-C bond with an interacting molecule.[13]

This two-stage reactivity allows for precise conjugation to a specific biomolecule via the maleimide group, followed by light-induced crosslinking to capture interacting partners.

Experimental Protocol: Protein Conjugation and Photocrosslinking

Part A: Conjugation of this compound to a Thiol-Containing Protein

-

Protein Preparation: Dissolve the protein containing free sulfhydryl groups in a degassed buffer at pH 7.0-7.5 (e.g., PBS or HEPES). The recommended protein concentration is 1-10 mg/mL.[9][14] If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[14][15]

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.[14]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring.[14]

-

Incubation: Protect the reaction mixture from light by wrapping the vial in aluminum foil. Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[14]

-

Purification: Remove the excess, unreacted this compound from the protein conjugate using gel filtration (desalting column) or dialysis.[9]

Part B: Photo-Crosslinking

-

Complex Formation: Mix the purified this compound-labeled protein with its potential binding partner(s) under appropriate buffer conditions.

-

UV Irradiation: Expose the sample to UV light at 350-365 nm. A handheld UV lamp or a specialized crosslinking instrument can be used. Irradiation time can vary from 5 to 30 minutes and may require optimization.

-

Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the formation of higher molecular weight complexes.

Experimental Workflow Diagram

References

- 1. This compound | C17H11NO3 | CID 146390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(N-Maleimido)benzophenone | 92944-71-3 | TCI Deutschland GmbH [tcichemicals.com]

- 3. 4-(N-Maleimido)benzophenone | 92944-71-3 [chemicalbook.com]

- 4. 4-(Maleimido)benzophenone [benchchem.com]

- 5. 4-(N-Maleimido)benzophenone synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS 92944-71-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 4-(N-Maleimido)benzophenone | CAS 92944-71-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. Мечение малеимидами белков и других тиолированных биомолекул [ru.lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 15. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to Benzophenone-4-maleimide Applications in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-4-maleimide is a heterobifunctional cross-linking reagent that has emerged as a powerful tool in the field of proteomics for the investigation of protein-protein interactions.[1][2] Its unique chemical architecture, featuring a sulfhydryl-reactive maleimide (B117702) group and a photo-reactive benzophenone (B1666685) group, allows for a two-step cross-linking strategy. This enables the precise capture of transient and stable protein complexes within their native cellular environment.

The maleimide moiety reacts specifically with the thiol group of cysteine residues under mild pH conditions, forming a stable covalent bond.[1] The benzophenone group, upon activation with UV light, forms a reactive triplet state that can insert into C-H bonds of nearby amino acid residues, resulting in a covalent cross-link.[3][4] This spatial and temporal control over the cross-linking reaction makes this compound an invaluable reagent for mapping protein interaction networks, identifying binding partners, and elucidating the architecture of protein complexes.

Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | 4-Maleimidobenzophenone, N-(4-Benzoylphenyl)maleimide |

| Molecular Formula | C₁₇H₁₁NO₃ |

| Molecular Weight | 277.27 g/mol |

| CAS Number | 92944-71-3 |

| Appearance | Light beige solid |

| Solubility | Soluble in organic solvents like DMSO and DMF |

| Excitation Wavelength | ~350-365 nm for photo-activation |

Core Applications in Proteomics

The primary application of this compound in proteomics is the identification and characterization of protein-protein interactions (PPIs). This is achieved through a photo-cross-linking workflow coupled with mass spectrometry. The ability to initiate the cross-linking at a specific time point by UV irradiation allows for the capture of dynamic interactions that might be missed by other methods.

Key applications include:

-

Mapping Protein Interaction Networks: Elucidating the intricate web of interactions that govern cellular processes.

-

Validation of Binary Interactions: Confirming direct interactions between two proteins of interest.

-

Identification of Binding Partners: Discovering novel interaction partners for a protein of interest.

-

Structural Analysis of Protein Complexes: Providing distance constraints for the structural modeling of protein assemblies.

-

Drug Target Identification and Validation: Identifying the cellular targets of small molecule drugs.

Experimental Protocols

This section provides a generalized experimental workflow for a typical photo-cross-linking proteomics experiment using this compound. Optimization of specific conditions, such as reagent concentrations and incubation times, is crucial for each biological system under investigation.

Part 1: Labeling of the Bait Protein with this compound

This protocol describes the labeling of a purified protein containing an accessible cysteine residue with this compound.

Materials:

-

Purified protein with at least one accessible cysteine residue

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 6.5-7.5

-

Reducing agent (e.g., TCEP)

-

Desalting column

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in degassed PBS buffer (pH 6.5-7.5) to a final concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that may hinder cysteine accessibility, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

-

-

Labeling Reaction:

-

Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light.

-

-

Removal of Excess Reagent:

-

Remove unreacted this compound using a desalting column equilibrated with an appropriate buffer for the downstream application.

-

Part 2: Photo-Cross-Linking and Sample Preparation for Mass Spectrometry

This protocol outlines the photo-cross-linking of the labeled bait protein to its interacting partners in a complex biological sample (e.g., cell lysate) and subsequent preparation for mass spectrometry analysis.

Materials:

-

This compound-labeled bait protein

-

Cell lysate or other biological sample containing putative interaction partners

-

UV lamp (365 nm)

-

Lysis buffer

-

Protease inhibitors

-

Affinity purification reagents (e.g., antibody-coupled beads for immunoprecipitation)

-

Wash buffers

-

Elution buffer

-

Dithiothreitol (DTT)

-

Iodoacetamide (B48618) (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Incubation:

-

Add the this compound-labeled bait protein to the cell lysate.

-

Incubate for 1-2 hours at 4°C to allow for the formation of protein complexes.

-

-

Photo-Cross-Linking:

-

Place the sample on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The optimal irradiation time should be determined empirically.

-

-

Affinity Purification/Immunoprecipitation:

-

Capture the bait protein and its cross-linked partners using an appropriate affinity purification strategy (e.g., immunoprecipitation using an antibody against the bait protein).

-

Wash the beads extensively with wash buffers to remove non-specific binders.

-

-

Elution and Reduction/Alkylation:

-

Elute the protein complexes from the beads.

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the free cysteines by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

-

-

In-solution or In-gel Digestion:

-

Digest the protein mixture with trypsin overnight at 37°C.

-

-

Sample Clean-up:

-

Acidify the peptide mixture with formic acid.

-

Desalt the peptides using a C18 StageTip or equivalent before mass spectrometry analysis.

-

Part 3: Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis:

-

Analyze the digested peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

-

Data Analysis:

-

Use specialized software (e.g., pLink, MaxQuant) to identify the cross-linked peptides from the MS/MS data.

-

The software will search the spectra against a protein sequence database to identify the sequences of the two cross-linked peptides and the specific residues involved in the cross-link.

-

The identified cross-linked proteins are the interaction partners of the bait protein.

-

Data Presentation

Quantitative data from cross-linking mass spectrometry experiments can provide valuable insights into the stoichiometry and dynamics of protein interactions. The following table presents a selection of identified cross-linked residue pairs in Human Serum Albumin (HSA) using a benzophenone-based cross-linker, sulfo-SBP, as reported by Belsom et al. (2017).[5] This data illustrates the type of quantitative information that can be obtained from such experiments.

Table 1: Identified Cross-Linked Residue Pairs in Human Serum Albumin (HSA) using a Benzophenone-based Cross-linker (sulfo-SBP) [5]

| Protein | Residue 1 | Residue 2 |

| HSA | K199 | Y150 |

| HSA | K525 | A291 |

| HSA | K199 | K525 |

| HSA | K281 | V241 |

| HSA | K545 | L481 |

| HSA | K195 | K199 |

| HSA | K519 | K541 |

| HSA | K212 | K519 |

This table is a representative sample of the data presented in the cited study and is intended for illustrative purposes.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for a this compound-based photo-cross-linking proteomics experiment.

Signaling Pathway Example: NF-κB Activation

This compound can be employed to study the dynamic protein-protein interactions within signaling pathways. The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, highlighting key protein complexes whose interactions could be investigated using this cross-linking approach.

References

- 1. researchgate.net [researchgate.net]

- 2. Photocrosslinking of benzophenone-labeled single cysteine troponin I mutants to other thin filament proteins [pubmed.ncbi.nlm.nih.gov]

- 3. Probing proteomes with benzophenone photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Connection: An In-depth Guide to the Photochemistry of Benzophenone Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles and practical applications of benzophenone (B1666685) (BP) photocrosslinkers, a cornerstone technology in chemical biology and drug discovery. Benzophenone and its derivatives are powerful tools for covalently capturing transient biomolecular interactions, enabling the identification of drug targets, the mapping of protein interaction surfaces, and the stabilization of peptide therapeutics. This document provides a detailed overview of their photochemical mechanism, quantitative photophysical properties, experimental protocols, and a case study of their application in studying the MDM2-p53 signaling pathway.

The Photochemical Mechanism: From Light to Covalent Bond

Benzophenone's utility as a photocrosslinker stems from its unique photophysical properties. Upon absorption of UV-A light (typically around 350-365 nm), the benzophenone molecule undergoes a series of transformations that culminate in the formation of a stable covalent bond with a nearby molecule.[1] This process is advantageous because the required wavelength has minimal overlap with the absorption spectra of endogenous chromophores like proteins and nucleic acids, thus reducing potential photodamage.[2]

The key steps are as follows:

-

Photoexcitation: Benzophenone absorbs a photon, promoting a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (an n→π* transition). This elevates the molecule from its ground state (S₀) to an excited singlet state (S₁).[3]

-

Intersystem Crossing (ISC): The S₁ state is extremely short-lived. It rapidly and with near-perfect quantum efficiency (~100%) undergoes intersystem crossing to the more stable triplet state (T₁).[4][5][6] This transition to a diradical triplet state is the cornerstone of benzophenone's photoreactivity.[4][5]

-

Hydrogen Abstraction: The long-lived T₁ diradical is highly reactive and can abstract a hydrogen atom from a suitable nearby donor, such as a C-H bond within an amino acid side chain.[6] This step creates two new radicals: a benzophenone ketyl radical and a carbon-centered radical on the target molecule.

-

Radical Recombination: The two newly formed radicals then combine to form a stable, covalent C-C bond, effectively "crosslinking" the benzophenone probe to its interaction partner.[2] A key advantage of benzophenone is that if a suitable hydrogen donor is not immediately available, the excited triplet state can relax back to the ground state without reacting, and the process can be re-initiated with another photon. This reversibility contributes to its high overall crosslinking efficiency.[1]

References

An In-depth Technical Guide to the Reactivity of Benzophenone-4-maleimide with Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-4-maleimide (BPM) is a heterobifunctional cross-linking reagent that has emerged as a powerful tool in chemical biology and drug development.[1] It uniquely combines two distinct reactive moieties: a maleimide (B117702) group that specifically targets sulfhydryl groups of cysteine residues, and a benzophenone (B1666685) group that can be photo-activated to form covalent bonds with adjacent molecules. This dual reactivity allows for a two-step process of targeted conjugation and subsequent photo-induced cross-linking, enabling the study of protein-protein interactions, ligand-receptor binding, and the development of targeted therapeutics.[2][3]

This technical guide provides a comprehensive overview of the reactivity of this compound with cysteine residues, including the underlying chemical principles, quantitative reaction parameters, detailed experimental protocols, and applications in studying molecular interactions.

Core Chemistry: A Two-Stage Reaction

The utility of this compound lies in its two-stage reactivity: a thermally driven, selective conjugation to cysteine residues, followed by a light-induced, non-selective cross-linking to interacting molecules.

Stage 1: Maleimide-Cysteine Conjugation

The maleimide group of BPM reacts specifically with the sulfhydryl group (-SH) of cysteine residues via a Michael addition reaction.[4] This reaction is highly selective for thiols within a pH range of 6.5-7.5, forming a stable thioether bond. At this pH, the thiol group is partially deprotonated to the more nucleophilic thiolate anion, which readily attacks the electron-deficient double bond of the maleimide ring.

Stage 2: Benzophenone Photo-activation and Cross-linking

Upon exposure to UV light (typically around 350-365 nm), the benzophenone moiety of the BPM-cysteine adduct is excited to a reactive triplet state.[5][6] This excited state can then abstract a hydrogen atom from a nearby C-H bond of an interacting molecule, creating a radical pair that subsequently collapses to form a stable carbon-carbon covalent bond.[2] This photo-cross-linking step is non-specific and depends on the proximity of the interacting molecules.

References

In-Depth Technical Guide to the Safe Handling of Benzophenone-4-maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Benzophenone-4-maleimide (CAS No. 92944-71-3), a heterobifunctional crosslinking reagent. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Chemical Identification and Physical Properties

This compound is a light beige solid utilized for its dual reactivity. The maleimide (B117702) group reacts specifically with sulfhydryl (thiol) groups, while the benzophenone (B1666685) moiety can be photo-activated by UV light to form covalent bonds with C-H bonds.[1]

| Property | Value | Reference(s) |

| CAS Number | 92944-71-3 | [2] |

| Molecular Formula | C₁₇H₁₁NO₃ | [2] |

| Molecular Weight | 277.27 g/mol | [2] |

| Melting Point | 155-157 °C | [3] |

| Appearance | Light Beige Solid | [4] |

| Solubility | Chloroform: 50 mg/mL | [3] |

| Storage Temperature | 2-8°C | [2][3] |

Hazard Identification and Toxicology

This compound is classified as an irritant. Direct contact can cause irritation to the skin, eyes, and respiratory system.[2]

GHS Hazard Classification:

| Hazard Class | GHS Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Toxicological Data Summary:

Personal Protective Equipment (PPE) and Handling

Proper PPE is mandatory when handling this compound to prevent exposure.

First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Stability and Reactivity

| Parameter | Description |

| Reactivity | The maleimide group is highly reactive towards sulfhydryl (thiol) groups, especially at a pH of 6.5-7.5.[1][7] The benzophenone group is photo-reactive and can be activated by UV light (approx. 250-360 nm).[1] |

| Chemical Stability | Stable under recommended storage conditions (2-8°C, protected from light, tightly sealed).[2] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. Avoid contact with thiols unless conjugation is intended. |

| Hazardous Decomposition Products | Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[7] |

Experimental Protocols

Protocol for Handling a Small Solid Spill

This protocol is for small spills of this compound powder that can be managed by trained laboratory personnel.

Detailed Steps:

-

Alert and Restrict: Immediately alert others in the vicinity and restrict access to the spill area.

-

Don PPE: Ensure you are wearing the appropriate PPE as described in Section 3.0, including an N95 respirator to prevent inhalation of the powder.[2]

-

Contain Dust: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.[6][8] Do not pour water directly on the spill.

-

Collect Spill: Carefully sweep or scoop the contained material into a designated, sealable container labeled "Hazardous Waste."[6][9]

-

Decontaminate: Wipe the spill area first with a damp cloth (e.g., using 70% ethanol), followed by a thorough cleaning with soap and water.

-

Dispose of Materials: Place all contaminated cleaning materials (paper towels, gloves, etc.) into the hazardous waste container.

-

Final Disposal: Seal the container, ensure it is properly labeled with the chemical name and hazard warnings, and arrange for pickup through your institution's Environmental Health and Safety (EHS) department.

-

Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.

Protocol for Deactivation and Disposal of Waste

Due to the reactivity of the maleimide group, it is best practice to deactivate or "quench" any waste solutions or surplus material before disposal. This converts the reactive maleimide into a more stable thioether.[9]

Materials:

-

Waste containing this compound

-

Quenching solution: ~100 mM of a thiol-containing compound (e.g., Dithiothreitol (DTT) or β-mercaptoethanol (BME)) in a suitable buffer (e.g., PBS).

-

Designated hazardous waste container.

Procedure:

-

Prepare Quenching Solution: In a chemical fume hood, prepare the quenching solution.

-

Reaction: To the waste container holding the this compound, add a 10-fold molar excess of the quenching solution.[9]

-

Incubation: Gently mix the contents and allow the reaction to proceed for at least 2 hours at room temperature to ensure complete deactivation of the maleimide group.[9]

-

Collection and Labeling:

-

Deactivated Liquid Waste: Collect the solution in a clearly labeled, sealed, and chemically compatible waste container. Label as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]".[9]

-

Unused Solid Waste: Keep in its original, sealed container. Label as "Hazardous Waste: Unused this compound".

-

Contaminated Solid Waste (e.g., pipette tips, tubes): Collect in a designated, sealed plastic bag or container. Label as "Hazardous Waste: this compound contaminated debris".[9]

-

-

Final Disposal: Arrange for the collection of all hazardous waste through your institution's EHS office or a licensed contractor. Complete all necessary hazardous waste disposal forms.

References

- 1. acs.org [acs.org]

- 2. 4-(N-Maleimido)benzophenone powder 92944-71-3 [sigmaaldrich.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. 4-(N-Maleimido)benzophenone | 92944-71-3 [chemicalbook.com]

- 5. chemkleancorp.com [chemkleancorp.com]

- 6. umanitoba.ca [umanitoba.ca]

- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 8. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 9. ehs.utk.edu [ehs.utk.edu]

An In-depth Technical Guide to the Aqueous Solubility of Benzophenone-4-maleimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzophenone-4-maleimide (B4M) is a heterobifunctional crosslinking reagent widely utilized in bioconjugation and drug development. Its application hinges on the precise reaction of its maleimide (B117702) group with sulfhydryl moieties and the photo-activated crosslinking capability of its benzophenone (B1666685) group. However, a significant challenge in its application is its inherent hydrophobicity and limited solubility in aqueous buffers, which are the standard media for most biological reactions. This technical guide provides a comprehensive overview of the solubility of this compound, detailing the factors that influence it, standardized protocols for its determination, and the critical interplay between solubility and reactivity in aqueous environments.

Introduction to this compound

This compound is a molecule with the chemical formula C₁₇H₁₁NO₃ and a molecular weight of approximately 277.27 g/mol . It possesses two key functional groups that enable its utility as a crosslinking agent:

-

Maleimide Group: This group reacts specifically with sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins and peptides, to form a stable covalent thioether bond. This reaction is most efficient in the pH range of 6.5-7.5.[1]

-

Benzophenone Group: Upon exposure to UV light (typically around 350-360 nm), this photo-reactive group forms an excited triplet state that can insert into C-H bonds, creating a covalent crosslink with nearby molecules.

This dual functionality makes B4M a powerful tool for conjugating molecules to proteins, peptides, or other biomolecules, and for mapping molecular interactions through photo-crosslinking.

Solubility Profile of this compound

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in organic solvents and provides a framework for researchers to record experimentally determined solubility in common aqueous buffers.

| Solvent/Buffer System | Temperature (°C) | Solubility | Method | Notes |

| Organic Solvents | ||||

| Chloroform | Room Temp. | 50 mg/mL[2] | Not Specified | High solubility in non-polar organic solvent. |

| Dimethylformamide (DMF) | Room Temp. | Soluble | Not Specified | Often used to prepare concentrated stock solutions. |

| Dimethyl sulfoxide (B87167) (DMSO) | Room Temp. | Soluble | Not Specified | Common solvent for creating stock solutions for biological assays. |

| Aqueous Buffers | ||||

| 100 mM Phosphate Buffer | 25 | Data not available | e.g., Shake-Flask | Expected to be low. pH is a critical factor. |

| 100 mM Phosphate Buffered Saline (PBS) | 25 | Data not available | e.g., Shake-Flask | Ionic strength may influence solubility. |

| 50 mM HEPES, 150 mM NaCl | 25 | Data not available | e.g., Shake-Flask | Common buffer for bioconjugation. |

| 50 mM Tris-HCl, 150 mM NaCl | 25 | Data not available | e.g., Shake-Flask | Amine-containing buffer; potential for side reactions at higher pH. |

Researchers are encouraged to experimentally determine and record the solubility in their specific buffer systems using the protocols outlined in this guide.

Factors Influencing Aqueous Solubility

Several factors critically affect the solubility of this compound in aqueous solutions:

-

pH: The pH of the buffer is a primary determinant of the stability of the maleimide group. In alkaline conditions (pH > 7.5), the maleimide ring is susceptible to hydrolysis, opening to form a non-reactive maleamic acid derivative.[1] While this is a stability issue, it also means that solubility measurements at high pH may be of the hydrolyzed, and potentially more soluble, product. For conjugation, maintaining a pH of 6.5-7.5 is crucial, which balances maleimide stability with the reactivity of the thiol group.[1]

-

Co-solvents: Due to its low aqueous solubility, it is standard practice to first dissolve this compound in a water-miscible organic solvent, such as DMSO or DMF, to create a concentrated stock solution.[3] This stock is then added to the aqueous buffer. The final concentration of the co-solvent should be kept to a minimum (typically <5%) as it can affect the stability and function of biomolecules.[3]

-

Temperature: Generally, the solubility of solid compounds increases with temperature.[4] However, for maleimide-containing compounds, higher temperatures can also accelerate the rate of hydrolysis.[1] Therefore, solubility experiments and conjugation reactions should be performed at a consistent and controlled temperature, often at room temperature or 4°C.

-

Ionic Strength: The presence of salts in buffers like PBS can influence the solubility of hydrophobic compounds, a phenomenon known as the "salting out" effect, which may decrease solubility.

Experimental Protocols for Determining Aqueous Solubility

Two common methods for determining the solubility of a compound are the shake-flask method for thermodynamic solubility and high-throughput methods for kinetic solubility.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[5]

Materials:

-

This compound (solid)

-

Aqueous buffer of interest (e.g., 100 mM Phosphate Buffer, pH 7.0)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Solubilization: Add a known volume of the desired aqueous buffer to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Shake the mixture for 24-48 hours to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid by either centrifugation at high speed or by filtering through a 0.22 µm syringe filter. Filtration is a common source of error for hydrophobic compounds due to adsorption to the filter material, so proper validation is necessary.[5]

-

Quantification: Dilute the clear supernatant with an appropriate solvent (e.g., acetonitrile (B52724) or methanol) to a concentration within the linear range of the analytical instrument.

-

Analysis: Quantify the concentration of this compound in the diluted supernatant using a pre-established calibration curve on an HPLC-UV or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Protocol for Kinetic Solubility (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery and is a measure of how readily a compound dissolves from a DMSO stock solution into an aqueous buffer.[7][8] Laser nephelometry, which measures light scattering from precipitated particles, is a common high-throughput technique.[9][10]

Materials:

-

Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

-

Aqueous buffer of interest

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader with nephelometry or turbidimetry capabilities

Procedure:

-

Plate Preparation: Dispense serial dilutions of the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add a small, fixed volume of the DMSO stock solution of this compound to each well. This is often done in reverse order, from the lowest to the highest concentration of the compound.

-

Mixing and Incubation: Mix the plate gently and incubate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Detection: Measure the turbidity or light scattering in each well using a plate reader.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Visualizing Workflows and Chemical Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic solubility determination workflow.

Chemical Pathways in Aqueous Buffer

In an aqueous buffer containing a thiol-bearing molecule (e.g., a protein with cysteine residues), this compound can undergo two competing reactions: the desired conjugation and the undesirable hydrolysis.

Caption: Competing reactions of this compound.

Conclusion and Recommendations

The effective use of this compound in bioconjugation and drug development is intrinsically linked to its solubility in aqueous buffers. Due to its hydrophobic nature, careful consideration of buffer composition, pH, and the use of co-solvents is paramount. While there is a lack of extensive quantitative solubility data in the literature, the protocols provided in this guide offer a robust framework for researchers to determine solubility in their specific systems. For optimal results, it is recommended to:

-

Always prepare fresh stock solutions of this compound in anhydrous DMSO or DMF and use them promptly.

-

Strictly control the pH of the reaction buffer to the optimal range of 6.5-7.5 to maximize conjugation efficiency and minimize hydrolysis.[1]

-

Keep the final concentration of organic co-solvents to a minimum to avoid adverse effects on protein structure and function.

-

Experimentally determine the solubility of this compound in your specific buffer system before undertaking large-scale conjugation experiments.

By understanding and controlling the factors that govern its solubility, researchers can fully leverage the capabilities of this compound as a powerful crosslinking tool.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(N-Maleimido)benzophenone | CAS 92944-71-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scielo.br [scielo.br]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

UV activation wavelength for Benzophenone-4-maleimide

An In-depth Technical Guide to the UV Activation of Benzophenone-4-maleimide

For researchers, scientists, and drug development professionals, this compound stands as a critical heterobifunctional crosslinking reagent. Its utility lies in its dual reactivity: a sulfhydryl-reactive maleimide (B117702) group and a photo-activatable benzophenone (B1666685) group. This guide provides a comprehensive overview of the ultraviolet (UV) activation of this compound, detailing its photochemical properties, experimental protocols, and the underlying mechanisms.

Photochemical Properties of this compound

This compound is a versatile tool for covalently linking molecules. The process is typically a two-step reaction. First, the maleimide group reacts with a free sulfhydryl (thiol) group, common in cysteine residues of proteins, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1] The second step involves the photo-activation of the benzophenone moiety with UV light.

Upon UV irradiation, the benzophenone group is excited from its ground state (S₀) to a singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).[2] This triplet state is a diradical that can abstract a hydrogen atom from a nearby C-H bond, creating a new carbon-centered radical. Subsequent radical recombination results in the formation of a stable covalent C-C bond, effectively crosslinking the molecule of interest to another.[3][4][5]

The UV activation wavelength for benzophenone and its derivatives spans a broad range, with two primary absorption bands. One is in the UV-C region, with a peak around 250-254 nm, and the other is a weaker band in the UV-A region, around 340-360 nm.[6][7] The choice of wavelength can be critical, as shorter wavelengths like 254 nm may cause damage to sensitive biological samples, such as proteins.[5] Therefore, the longer wavelength UV-A light (around 360 nm) is often preferred for applications involving biological molecules.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its photo-activation process.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₁NO₃ | [9][10] |

| Molecular Weight | 277.27 g/mol | [10][11] |

| Melting Point | 155-157 °C | [11] |

| Solubility | Chloroform: 50 mg/mL | [11] |

| Storage Temperature | 2-8°C | [11] |

Table 2: UV Activation and Reaction Parameters

| Parameter | Value/Range | Reference |

| Primary UV Activation Wavelengths | ~250 nm and ~350-365 nm | [3][4][6][7][8] |

| General UV Irradiation Range | 200-400 nm | [12] |

| Recommended pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | [1] |

| Maleimide to Thiol Molar Ratio | 10:1 to 20:1 | [13] |

| Cross-linking Efficiency | 13-20% | [4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following protocols provide a general framework for a typical crosslinking experiment.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

-

Preparation of Reagents:

-

Dissolve the thiol-containing protein in a suitable buffer (e.g., Phosphate, HEPES, MOPS) at a pH between 6.5 and 7.5.[1][13] The buffer should be free of extraneous thiols.[13]

-

If necessary, reduce disulfide bonds in the protein to generate free sulfhydryl groups using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[13]

-

Dissolve this compound in an organic solvent such as DMSO or DMF before adding it to the aqueous reaction mixture.[13] The final concentration of the organic solvent should ideally not exceed 10-15% to prevent protein precipitation.[13]

-

-

Conjugation Reaction:

-

Purification:

-

Remove the unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Protocol 2: Photo-Crosslinking

-

Sample Preparation:

-

Place the purified protein conjugate in a UV-transparent vessel (e.g., quartz cuvette). For smaller volumes, the sample can be spread as a thin film on a non-UV-absorbing surface, such as the inside of a polypropylene (B1209903) microcentrifuge tube lid.[14]

-

-

UV Irradiation:

-

Expose the sample to a UV light source. A common setup involves a UV crosslinker instrument.[14]

-

For activation of the benzophenone group, irradiate at approximately 365 nm.[14]

-

Place the sample on ice at a close distance (e.g., 5 cm) from the UV lamp to maintain a low temperature and ensure efficient light absorption.[14]

-

The irradiation time can vary, with typical durations ranging from 25 to 50 minutes.[14]

-

-

Analysis:

-

Analyze the crosslinked products using techniques such as SDS-PAGE to observe shifts in molecular weight, or mass spectrometry for more detailed characterization of the crosslinked sites.

-

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

Caption: Experimental workflow for this compound crosslinking.

Caption: Photo-activation pathway of the benzophenone moiety.

References

- 1. benchchem.com [benchchem.com]

- 2. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. UV Curing: Part 2; A Tour of the UV Spectrum - Polymer Innovation Blog [polymerinnovationblog.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. scbt.com [scbt.com]

- 10. This compound | C17H11NO3 | CID 146390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | CAS 92944-71-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetics and pH Dependence of Maleimide-Thiol Reactions: A Technical Guide

The conjugation of molecules to proteins, peptides, and other biomolecules is a fundamental technique in modern biotechnology and pharmaceutical development. Among the various chemical strategies available, the reaction between a maleimide (B117702) and a thiol has become one of the most popular methods for site-specific modification, particularly at cysteine residues.[1] Its widespread adoption is due to its high selectivity for thiols under mild, physiological conditions, rapid reaction kinetics, and high yields.[1][2] This technical guide provides a comprehensive overview of the maleimide-thiol reaction, detailing its mechanism, kinetics, pH dependence, potential side reactions, and optimized experimental protocols for its application in research and drug development.

Core Reaction Mechanism: A Michael Addition

The reaction between a maleimide and a thiol group proceeds via a Michael addition mechanism.[1][3] In this reaction, the nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1][3] The reaction is highly efficient in polar solvents like water, DMSO, or DMF, which facilitate the formation of the reactive thiolate ion.[1][4] Often considered a "click chemistry" reaction, it is modular, provides high chemical yields, and proceeds under simple reaction conditions.[1][3]

The Critical Role of pH in Reaction Kinetics

The pH of the reaction buffer is the most influential parameter governing the rate and selectivity of the maleimide-thiol reaction.[2][5] The reaction's speed is highly dependent on the thiol-thiolate equilibrium, which is dictated by the pH of the solution.[2][6]

Optimal pH Range (6.5 - 7.5):

The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[2][4][5] Within this window, a sufficient concentration of the more nucleophilic thiolate anion is present to ensure an efficient reaction, while minimizing undesirable side reactions.[5][7] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring high chemoselectivity.[2][4][5]

Below pH 6.5:

As the pH drops below 6.5, the thiol group (with a pKa typically around 8.5) remains predominantly in its protonated form (R-SH).[2][8] This significantly reduces its nucleophilicity, leading to a much slower reaction rate.[5][7]

Above pH 7.5:

While the reaction rate with thiols can increase at a more alkaline pH, several competing side reactions become prominent, leading to a loss of selectivity and potential inactivation of the maleimide.[2][5]

-

Reaction with Primary Amines: Above pH 7.5, primary amines, such as the ε-amino group of lysine (B10760008) residues, become deprotonated and can react competitively with the maleimide.[4][5]

-

Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, a reaction that increases with pH.[1][4] This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[1][4][9]

Quantitative Analysis of pH Effects

The following tables summarize key quantitative data related to the influence of pH on the maleimide-thiol reaction, providing a basis for experimental design and optimization.

Table 1: pH Influence on Maleimide-Thiol Reaction Kinetics and Specificity

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Predominant Side Reactions |

| < 6.5 | Slow | High | None |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[5] |

Table 2: Stability of Maleimide and Thiosuccinimide Adducts

| Compound | Condition | Stability Issue | Outcome |

| Maleimide | pH > 7.5 | Hydrolysis | Formation of unreactive maleamic acid[1][4] |

| Thiosuccinimide Adduct | Basic pH | Ring-opening hydrolysis | Formation of a stable succinamic acid thioether[4][10] |

| Thiosuccinimide Adduct | Presence of other thiols | Retro-Michael Reaction | Reversal of the conjugation, potential for payload migration[4][11] |

| N-terminal Cys Adduct | pH ≥ 7.3 | Thiazine (B8601807) Rearrangement | Formation of a stable six-membered thiazine ring[8][11] |

Common Side Reactions and Mitigation Strategies

While the maleimide-thiol reaction is highly selective, several side reactions can occur, impacting the homogeneity and stability of the final conjugate.

Maleimide Hydrolysis

The maleimide ring's stability is pH-dependent; it is susceptible to hydrolysis, which increases with pH.[1][4] This hydrolysis opens the ring, forming a maleamic acid derivative that is unreactive towards thiols.[1][9] To mitigate this, maleimide stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and added to the reaction buffer immediately before use.[8][12] Avoid storing maleimides in aqueous solutions, especially at neutral or alkaline pH.[8]

Thiosuccinimide Adduct Instability

The thiosuccinimide adduct, while generally stable, can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[11] This can be followed by a reaction with other thiol-containing molecules, such as serum albumin, causing off-target effects.[4] The thiosuccinimide ring can also be hydrolyzed post-conjugation, which forms a stable ring-opened succinamic acid thioether, preventing the retro-Michael reaction.[4][13] This hydrolysis is often desirable to increase the long-term stability of antibody-drug conjugates (ADCs).[10][14]

Thiazine Rearrangement

When conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine, an intramolecular rearrangement can occur.[3][11] This side reaction is promoted by higher pH and results in the formation of a stable six-membered thiazine ring, which can complicate purification and analysis.[8][11] Performing the conjugation at a more acidic pH (around 6.5) can minimize this side reaction.[11]

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation

This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

-

Buffer Preparation:

-

Prepare a suitable reaction buffer, such as phosphate-buffered saline (PBS), HEPES, or Tris, and adjust the pH to the optimal range of 6.5-7.5.[8]

-

Degas the buffer to minimize oxidation of thiols.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[15] TCEP is preferred as it does not need to be removed prior to the conjugation reaction.[15]

-

-

Reagent Preparation:

-

Dissolve the protein to be labeled in the prepared reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of the maleimide reagent in an anhydrous solvent such as DMSO or DMF immediately before use.[12]

-

-

Conjugation Reaction:

-

Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[7][15] The optimal ratio may need to be determined empirically.[7]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8][15]

-

-

Quenching the Reaction:

-

To stop the reaction and consume any unreacted maleimide, add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 1-10 mM.[8]

-

-

Purification of the Conjugate:

-

Remove unreacted reagents and byproducts using a suitable purification method, such as size-exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or HPLC.[8]

-

Protocol for Monitoring Reaction Kinetics

This protocol describes a method to monitor the progress of the maleimide-thiol reaction.

-

Reaction Setup:

-

Prepare the protein and maleimide solutions as described in the general conjugation protocol in buffers of varying pH (e.g., 6.5, 7.0, 7.5, 8.0).

-

Initiate the reaction by mixing the protein and maleimide solutions at a defined molar ratio.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding a large excess of a small molecule thiol or by acidifying the sample (e.g., with trifluoroacetic acid).

-

-

Analysis:

-

Analyze the samples using a suitable analytical technique to separate the conjugated product from the starting materials.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method to separate the more hydrophobic conjugate from the unconjugated protein. The peak areas can be integrated to determine the extent of reaction over time.

-

Mass Spectrometry (e.g., LC-MS): This can be used to confirm the identity of the conjugate and quantify its abundance relative to the starting materials.

-

-

Data Analysis:

-

Plot the percentage of conjugated protein versus time for each pH value.

-

From these plots, initial reaction rates can be determined, and the second-order rate constants can be calculated if the initial concentrations of reactants are known.

-

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool for bioconjugation, offering high selectivity and efficiency under mild conditions. However, a thorough understanding of its kinetics and the profound influence of pH is crucial for successful and reproducible outcomes. By maintaining the reaction within the optimal pH range of 6.5 to 7.5, researchers can maximize the rate of the desired conjugation while minimizing side reactions such as maleimide hydrolysis and reaction with non-thiol nucleophiles. Awareness of the potential for retro-Michael reactions and thiazine rearrangements allows for the implementation of strategies to ensure the stability and homogeneity of the final conjugate. The protocols and data presented in this guide serve as a comprehensive resource for scientists and drug development professionals to harness the full potential of maleimide-thiol chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bachem.com [bachem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 13. researchgate.net [researchgate.net]

- 14. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - DE [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Benzophenone-4-maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-4-maleimide (BPM) is a heterobifunctional crosslinking reagent used to covalently label proteins and study protein-protein interactions. This reagent possesses two distinct reactive moieties: a maleimide (B117702) group and a benzophenone (B1666685) group. The maleimide group reacts specifically with sulfhydryl groups of cysteine residues under neutral pH conditions, forming a stable thioether bond.[1] The benzophenone group is a photo-activatable crosslinker that, upon exposure to ultraviolet (UV) light (approximately 360 nm), forms a highly reactive triplet-state diradical.[2][3] This intermediate can then covalently bind to adjacent C-H bonds of interacting molecules, effectively "capturing" transient protein-protein interactions.[4] This dual functionality allows for a two-step labeling and crosslinking process, providing a powerful tool for identifying and characterizing protein binding partners.

Principle of this compound Labeling and Crosslinking

The utility of this compound lies in its two-step reaction mechanism.

-

Cysteine-Specific Conjugation: The maleimide group selectively reacts with the thiol group of cysteine residues within a protein of interest (Protein A) at a pH range of 6.5-7.5.[5] This reaction is highly specific for cysteines, minimizing off-target labeling of other amino acid residues. This initial step results in the stable, covalent attachment of the benzophenone moiety to a specific site on the protein.

-